molecular formula C8H11ClN2 B2659643 [1-(5-Chloropyridin-2-yl)ethyl](methyl)amine CAS No. 1521697-99-3

[1-(5-Chloropyridin-2-yl)ethyl](methyl)amine

Cat. No.: B2659643
CAS No.: 1521697-99-3
M. Wt: 170.64
InChI Key: VUBSUCPNROIAGJ-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)ethylamine: is an organic compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, featuring a chlorinated pyridine ring and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-chloropyridine with ethylamine under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of 1-(5-Chloropyridin-2-yl)ethylamine may involve large-scale chlorination processes followed by amination reactions. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 1-(5-Chloropyridin-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new compounds and materials .

Medicine: In medicinal chemistry, 1-(5-Chloropyridin-2-yl)ethylamine is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents .

Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

  • 1-(5-Bromopyridin-2-yl)ethylamine
  • 1-(5-Fluoropyridin-2-yl)ethylamine
  • 1-(5-Iodopyridin-2-yl)ethylamine

Comparison: Compared to its halogenated analogs, 1-(5-Chloropyridin-2-yl)ethylamine exhibits unique reactivity due to the presence of the chlorine atom. This makes it particularly useful in substitution reactions where chlorine can be selectively replaced by other functional groups .

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-6(10-2)8-4-3-7(9)5-11-8/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBSUCPNROIAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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